Trifluorothiolacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

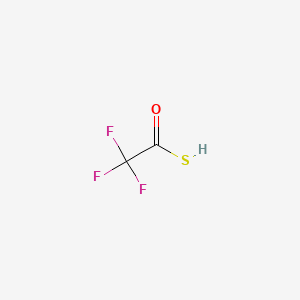

Trifluorothiolacetic acid is an organofluorine compound with the chemical formula CF₃COSH. It is characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiolacetic acid moiety (COSH). This compound is known for its strong acidity and unique reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Trifluorothiolacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of potassium thiolate (KSH) with trifluoroacetic anhydride ((CF₃CO)₂O). This reaction proceeds under mild conditions and yields this compound as the primary product . Another method involves the addition of this compound to olefins under ultraviolet light, forming 1:1 adducts .

Chemical Reactions Analysis

Trifluorothiolacetic acid undergoes various types of chemical reactions, including free radical and nucleophilic addition reactions. Under ultraviolet light, it adds to olefins to form adducts such as CF₃COSCFHCF₂H, CF₃COSCH₂CF₂H, and CF₃COSCH₂CFH₂ . It also reacts with hexafluoroacetone to form CF₃COSC(CF₃)₂OH and with ethylene oxide to produce CF₃COSCH₂CH₂OH . Additionally, it forms sulfonates when reacted with sulfur trioxide .

Scientific Research Applications

Trifluorothiolacetic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organofluorine compounds. Its strong acidity and unique reactivity make it valuable in organic synthesis, particularly in the formation of trifluoromethylated products . In biology and medicine, it is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . In industry, it is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of trifluorothiolacetic acid involves its strong acidity and ability to act as a nucleophile. The trifluoromethyl group (CF₃) enhances the acidity of the thiol group (COSH), making it a potent proton donor. This property allows it to participate in various chemical reactions, including nucleophilic addition and substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .

Comparison with Similar Compounds

Trifluorothiolacetic acid can be compared to other similar compounds, such as trifluoroacetic acid (CF₃COOH) and trifluoromethanesulfonic acid (CF₃SO₃H). While all three compounds contain the trifluoromethyl group (CF₃), they differ in their functional groups and reactivity. Trifluoroacetic acid is a carboxylic acid, whereas trifluoromethanesulfonic acid is a sulfonic acid. This compound, with its thiol group (COSH), exhibits unique reactivity compared to the other two compounds .

Properties

IUPAC Name |

2,2,2-trifluoroethanethioic S-acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3OS/c3-2(4,5)1(6)7/h(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDPDUFAJCWOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183511 |

Source

|

| Record name | Trifluorothiolacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-25-9 |

Source

|

| Record name | Trifluorothiolacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002925259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluorothiolacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.